molecular formula C43H54O22 B14867672 [(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate

[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate

Cat. No.: B14867672
M. Wt: 922.9 g/mol
InChI Key: LXJZLNVOBIZBPM-OFVFZOGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Caohuoside E can be synthesized through a series of chemical reactions involving the glycosylation of flavonol aglycones. The synthetic route typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps . Common reagents used in these reactions include glycosyl donors such as acetyl-protected glucopyranosyl and rhamnopyranosyl derivatives, and catalysts like Lewis acids.

Industrial Production Methods

Industrial production of Caohuoside E involves extraction from natural sources, primarily Epimedium species. The process includes solvent extraction, chromatographic separation, and crystallization to obtain high-purity Caohuoside E . The compound is typically extracted using solvents like methanol, ethanol, and water, followed by purification using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Caohuoside E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized flavonol derivatives, reduced dihydroflavonols, and various substituted flavonol glycosides .

Properties

Molecular Formula

C43H54O22

Molecular Weight

922.9 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-32(53)31(52)28(49)25(14-44)61-41)13-23(48)27-30(51)39(36(63-37(22)27)20-8-10-21(56-6)11-9-20)64-43-40(33(54)35(17(3)57-43)58-18(4)46)65-42-34(55)38(59-19(5)47)29(50)26(15-45)62-42/h7-11,13,17,25-26,28-29,31-35,38,40-45,48-50,52-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32+,33+,34+,35-,38-,40+,41+,42-,43-/m0/s1

InChI Key

LXJZLNVOBIZBPM-OFVFZOGRSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)C)O)O)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)OC(=O)C)O)O)OC(=O)C

Origin of Product

United States

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